molecular formula C25H36BrN5O9 B1216529 Bab-dota CAS No. 126753-62-6

Bab-dota

Número de catálogo: B1216529
Número CAS: 126753-62-6
Peso molecular: 630.5 g/mol
Clave InChI: AOBVUTGWKRRSRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bab-dota, also known as this compound, is a useful research compound. Its molecular formula is C25H36BrN5O9 and its molecular weight is 630.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

Bab-Dota is primarily utilized in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes. Its ability to form stable complexes with radiometals makes it a crucial component in targeted radionuclide therapy.

Stability Studies

Recent research has focused on the stability of gallium complexes of DOTA derivatives, including this compound. A study assessed the stability of 67Ga-labeled this compound derivatives, demonstrating that they provide a promising foundation for next-generation radiotheranostic probes. The findings indicated that these complexes exhibit high stability in biological environments, which is essential for effective imaging and treatment applications .

Theranostic Applications

This compound is integral in theranostic platforms, combining diagnostic imaging with therapeutic capabilities. For instance, the DOTA-TATE construct utilizes this compound to target somatostatin receptors in neuroendocrine tumors. This dual functionality allows for simultaneous imaging and treatment using different radiometals like 68Ga for diagnostics and 177Lu for therapy .

Tumor Targeting and Imaging

The application of this compound extends into tumor targeting through the conjugation with various peptides. This approach enhances the specificity and efficacy of radiolabeled compounds in targeting cancer cells.

Case Studies

  • DOTA-MGS5 : A study involving a new minigastrin analog (DOTA-MGS5) showed that when labeled with 111In, 68Ga, and 177Lu, it demonstrated optimized targeting profiles for CCK2 receptors in cancer cells. The biodistribution studies indicated rapid clearance from non-target tissues and significant retention in tumors .
  • Peptide Conjugation : The conjugation of this compound with peptides such as octreotate has been shown to improve tumor localization and reduce off-target effects. This is particularly beneficial in treating neuroendocrine tumors where precise targeting is crucial .

Biodistribution Studies

Understanding the biodistribution of this compound complexes is vital for evaluating their therapeutic efficacy and safety.

Biodistribution Analysis

In vivo studies have demonstrated that radiolabeled compounds using this compound exhibit favorable biodistribution profiles, with minimal accumulation in non-target organs like the kidneys and liver. For example, biodistribution studies using 177Lu-DOTA-MGS5 showed rapid clearance from circulation while maintaining high levels of intact radiopeptide in target tissues .

Future Perspectives

The future applications of this compound are promising, particularly with ongoing research aimed at enhancing its stability and targeting capabilities. Innovations such as bifunctional derivatives are being explored to improve the performance of radiolabeled agents in clinical settings.

Propiedades

Número CAS

126753-62-6

Fórmula molecular

C25H36BrN5O9

Peso molecular

630.5 g/mol

Nombre IUPAC

2-[6-[[4-[(2-bromoacetyl)amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C25H36BrN5O9/c26-12-21(32)27-19-3-1-18(2-4-19)11-20-13-30(16-24(37)38)8-7-28(14-22(33)34)5-6-29(15-23(35)36)9-10-31(20)17-25(39)40/h1-4,20H,5-17H2,(H,27,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)

Clave InChI

AOBVUTGWKRRSRO-UHFFFAOYSA-N

SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=O)CBr)CC(=O)O)CC(=O)O

SMILES canónico

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=O)CBr)CC(=O)O)CC(=O)O

Sinónimos

2-(4-(bromoacetamido)benzyl)-1,4,7,10-tetraazacyclodecane-N,N',N'',N'''-tetraacetic acid
4-bromoacetamidobenzyl-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid
6-BAD
BAB-DOTA

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.